2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol
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Overview
Description
2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromo group and the triazole ring in its structure makes it a valuable compound for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3-bromo-1H-1,2,4-triazole with an appropriate alcohol derivative under controlled conditions. One common method involves the use of 1-amino-3-nitro-1H-1,2,4-triazole as a starting material, which is then reacted with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide in the presence of dibromisocyanuric acid . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as crystallization and chromatography ensures the compound meets the required standards for pharmaceutical and chemical applications .
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromo group to other functional groups.
Substitution: The bromo group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of triazole derivatives with different functional groups .
Scientific Research Applications
2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Medicine: Explored for its anticancer properties and ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and selectivity. This interaction can inhibit the activity of enzymes and disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Similar structure but lacks the bromo group.
1-Bromo-2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol: Contains additional functional groups that may alter its biological activity.
2-(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: Contains a nitro group and azoxy linkage, providing different chemical properties.
Uniqueness
The presence of the bromo group in 2-(3-bromo-1H-1,2,4-triazol-1-yl)propan-1-ol distinguishes it from other similar compounds. This functional group can participate in unique chemical reactions and enhance the compound’s biological activity by improving its binding affinity to specific targets .
Properties
Molecular Formula |
C5H8BrN3O |
---|---|
Molecular Weight |
206.04 g/mol |
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H8BrN3O/c1-4(2-10)9-3-7-5(6)8-9/h3-4,10H,2H2,1H3 |
InChI Key |
NYAIRBFNUDEVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)N1C=NC(=N1)Br |
Origin of Product |
United States |
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